
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate is a chemical compound that belongs to the class of coumarin derivatives. It has been synthesized using various methods, and its scientific research applications have been explored in recent years.
Mechanism of Action
The mechanism of action of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate is not fully understood. However, studies have suggested that this compound may exert its antitumor and antifungal activities by inducing apoptosis and disrupting the cell membrane integrity of cancer and fungal cells, respectively. Moreover, this compound may act as a chelator of metal ions, leading to changes in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits selective toxicity towards cancer and fungal cells, with minimal toxicity towards normal cells. Moreover, this compound has been shown to inhibit the growth of cancer and fungal cells by disrupting their cell cycle progression and inducing apoptosis. Additionally, this compound has been shown to selectively bind to metal ions, leading to changes in the fluorescence properties of the compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate in lab experiments is its selective toxicity towards cancer and fungal cells, which makes it a potential candidate for developing anticancer and antifungal drugs. Moreover, this compound can be used as a fluorescent probe for detecting metal ions in biological samples. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
Future research on 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate could focus on the following directions: (1) investigating its potential use as a therapeutic agent for cancer and fungal infections; (2) exploring its mechanism of action at the molecular level; (3) developing new synthetic methods for this compound with improved yields and purity; (4) optimizing its fluorescence properties for detecting metal ions in biological samples; (5) evaluating its toxicity and pharmacokinetics in animal models.
Conclusion:
In conclusion, this compound is a coumarin derivative that has shown promising scientific research applications, including antitumor and antifungal activities, and metal ion detection. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and diagnostic tools.
Synthesis Methods
The synthesis of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate has been reported using different methods. For instance, one study reported the synthesis of this compound by reacting ethyl 7-hydroxy-4-methylcoumarin-3-carboxylate with ethyl 8-oxo-2-phenyl-2H-chromene-3-carboxylate in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another study reported the synthesis of this compound by reacting 7-hydroxy-4-methylcoumarin-3-carboxylic acid with 8-oxo-2-phenylchromene-3-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Scientific Research Applications
The scientific research application of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate has been explored in recent years. One study reported that this compound exhibited significant antitumor activity against human lung cancer cells in vitro. Another study reported that this compound showed potent antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-3-20(24)28-14-8-9-15-16(12-21(25)29-19(15)11-14)17-10-13-6-5-7-18(27-4-2)22(13)30-23(17)26/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFYGXDVMMZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)

![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
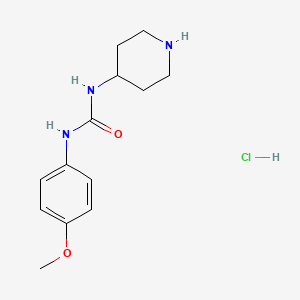
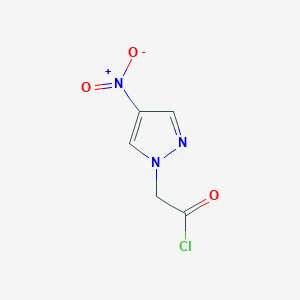
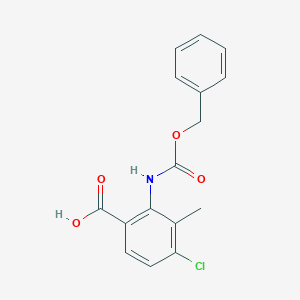
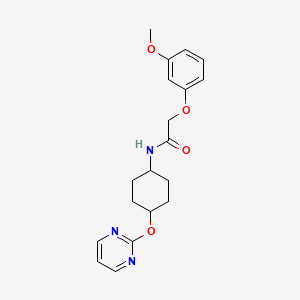
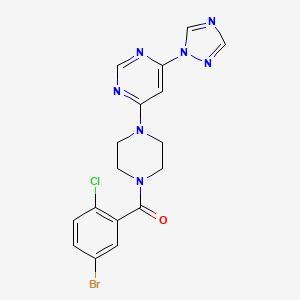

![2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2791688.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)propan-2-ol](/img/structure/B2791689.png)